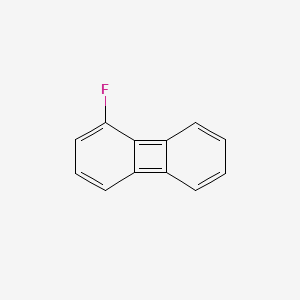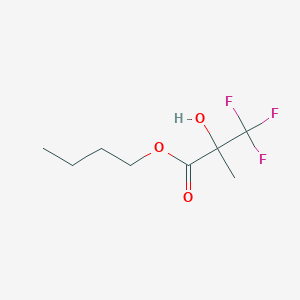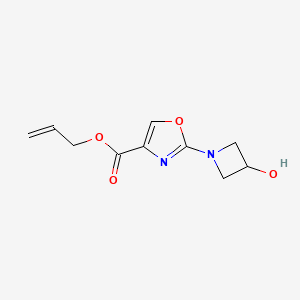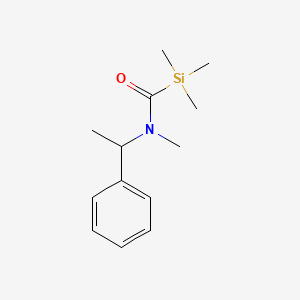
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)-: is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a carboxamide moiety, with additional methyl and phenylethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- typically involves the reaction of a silane precursor with a carboxamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological research, particularly in the study of silicon’s role in biological systems. It may also be explored for its potential use in drug delivery systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as a building block for the synthesis of bioactive molecules.
Industry: Industrially, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is used in the production of advanced materials, such as silicone-based polymers and coatings. Its properties make it suitable for applications in electronics, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s silicon-containing structure allows it to participate in unique chemical interactions, potentially affecting various biochemical pathways. Specific details on the molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- N,N,N′,N′-Tetramethyl-1,6-hexanediamine
Comparison: Compared to similar compounds, Silanecarboxamide, N,1,1,1-tetramethyl-N-(1-phenylethyl)- is unique due to its phenylethyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
632358-69-1 |
|---|---|
Molekularformel |
C13H21NOSi |
Molekulargewicht |
235.40 g/mol |
IUPAC-Name |
N-methyl-N-(1-phenylethyl)-1-trimethylsilylformamide |
InChI |
InChI=1S/C13H21NOSi/c1-11(12-9-7-6-8-10-12)14(2)13(15)16(3,4)5/h6-11H,1-5H3 |
InChI-Schlüssel |
WQASEEDAHXCIRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
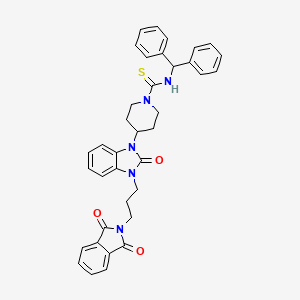
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
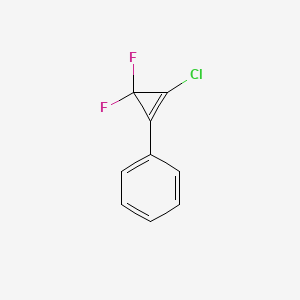
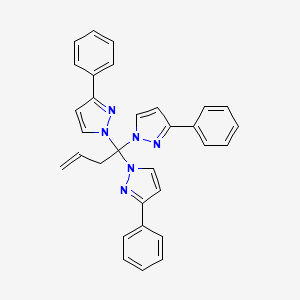
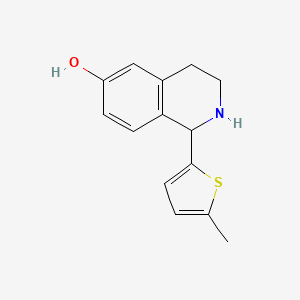
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
